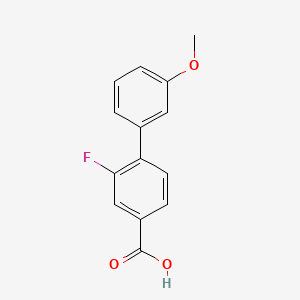

3-Fluoro-4-(3-methoxyphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

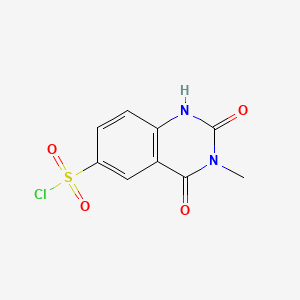

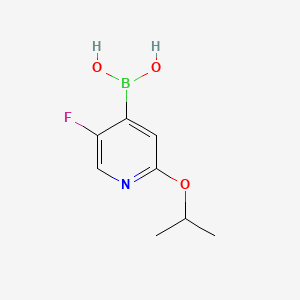

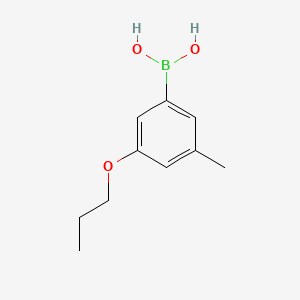

“3-Fluoro-4-(3-methoxyphenyl)benzoic acid” is a chemical compound with the CAS Number: 885964-80-7 . It has a molecular weight of 246.24 . This compound is a fluorinated para-anisic acid derivative .

Molecular Structure Analysis

The IUPAC name for this compound is 3’-fluoro-4’-methoxy [1,1’-biphenyl]-3-carboxylic acid . The InChI code is 1S/C14H11FO3/c1-18-13-6-5-10 (8-12 (13)15)9-3-2-4-11 (7-9)14 (16)17/h2-8H,1H3, (H,16,17) .Applications De Recherche Scientifique

Synthesis and Material Science

3-Fluoro-4-(3-methoxyphenyl)benzoic acid and its derivatives have been explored in the synthesis of various complex molecules and materials. For instance, Tanaka et al. (2001) demonstrated the application of related fluorophenol moieties in developing fluorescent probes sensitive to pH changes and metal cations, highlighting their potential in chemical sensing technologies (Tanaka et al., 2001). Similarly, compounds containing fluorophenyl groups have shown promise in the synthesis of antibacterial agents, as illustrated by Holla et al. (2003), where various fluorine-containing molecules exhibited significant antibacterial activities (Holla et al., 2003).

Photoluminescence and Optical Properties

The incorporation of fluoro and methoxy groups into benzoic acid derivatives has been found to significantly influence the photoluminescent properties of certain compounds. Sivakumar et al. (2010) investigated lanthanide coordination compounds with 4-benzyloxy benzoic acid derivatives, discovering that electron-donating (-OMe) and electron-withdrawing groups could dramatically affect luminescence, offering insights into the design of optical materials and sensors (Sivakumar et al., 2010).

Fluorinated Liquid Crystals and UV Stability

The study by Praveen et al. (2012) on fluorinated liquid crystals demonstrates the impact of fluorination on the stability and optical properties of liquid crystalline materials. Their research on compounds like p-phenylene-4-methoxy benzoate-4-trifluoromethylbenzoate elucidates the role of fluorinated substituents in enhancing UV stability and conductivity, which is critical for the development of advanced optical devices and materials (Praveen & Ojha, 2012).

Heterogeneous Chemical Reactions

The reactivity of compounds with similar structural motifs to 3-Fluoro-4-(3-methoxyphenyl)benzoic acid with atmospheric radicals has been studied to understand their environmental fate and transformation. Liu et al. (2017) examined the reaction of coniferyl alcohol with NO3 radicals, identifying products that shed light on the chemical behavior of such compounds in atmospheric conditions (Liu et al., 2017).

Quantum Chemical Analysis

Ojha and Pisipati (2003) employed computational methods to analyze the molecular ordering of mesogens similar to 3-Fluoro-4-(3-methoxyphenyl)benzoic acid derivatives. Their work highlights the use of quantum mechanics and computer simulations to predict the behavior of fluorinated mesogens, which is essential for designing materials with specific liquid crystalline properties (Ojha & Pisipati, 2003).

Propriétés

IUPAC Name |

3-fluoro-4-(3-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)12-6-5-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHWTXVQCXMXKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681407 |

Source

|

| Record name | 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(3-methoxyphenyl)benzoic acid | |

CAS RN |

1261924-36-0 |

Source

|

| Record name | 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B580939.png)